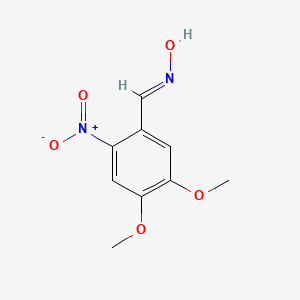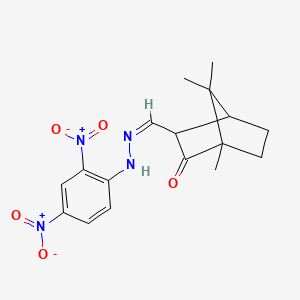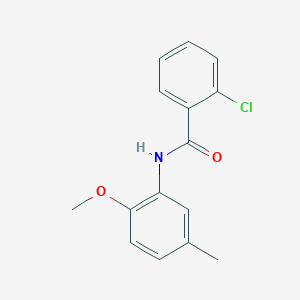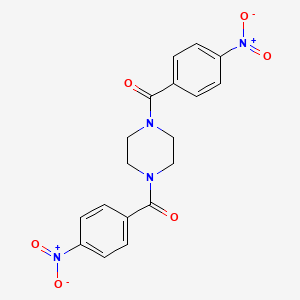![molecular formula C15H14O3 B11947296 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione CAS No. 55054-48-3](/img/structure/B11947296.png)
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Cyclopropyl-4-oxatetracyclo[54202,608,11]trideca-9,12-diene-3,5-dione is a complex organic compound characterized by its unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione typically involves ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo[4.2.2.02,5]deca-3,9-diene monomers . The reaction is catalyzed by Grubbs catalysts (first- and third-generation), and the polymerization proceeds in a living fashion . The reaction conditions include the use of polar organic solvents, which help in dissolving the resulting polymers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
科学的研究の応用
9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polymers through ROMP, resulting in materials with unique thermal properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific mechanical and thermal properties.
Biology and Medicine:
作用機序
The mechanism of action of 9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, such as ROMP, which involves the breaking and forming of carbon-carbon double bonds . The molecular pathways involved in these reactions are complex and depend on the specific conditions and catalysts used.
類似化合物との比較
Similar Compounds
Tricyclo[4.2.2.02,5]deca-3,9-diene: This compound is similar in structure and is also used in ROMP.
10-Oxatetracyclo(6.3.0.2,7.0.3,6)trideca-4,12-diene-9,11-dione:
Uniqueness
9-Cyclopropyl-4-oxatetracyclo[54202,608,11]trideca-9,12-diene-3,5-dione is unique due to its cyclopropyl group and the specific arrangement of its tetracyclic structure
特性
CAS番号 |
55054-48-3 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
9-cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C15H14O3/c16-14-12-7-3-4-8(13(12)15(17)18-14)11-9(5-10(7)11)6-1-2-6/h3-8,10-13H,1-2H2 |
InChIキー |
CFDWKHCYBDTMRV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC3C2C4C=CC3C5C4C(=O)OC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)



![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)





![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)



